molecular formula C23H20O3 B5528658 4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B5528658
M. Wt: 344.4 g/mol
InChI Key: MFVZAJXONBSHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one (CAS: 374765-17-0) is a fused polycyclic compound with a molecular formula of C₂₃H₂₀O₃ and a molecular weight of 344.4031 g/mol . Its structure comprises a benzofurochromenone core modified with a tetrahydrofuran ring (8,9,10,11-tetrahydro substitution) and substituents at the 3- and 4-positions: a 4-methylphenyl group and a methyl group, respectively. The SMILES notation (Cc1ccc(cc1)c1coc2c1c(C)cc1c2c2CCCCc2c(=O)o1) highlights its unique fused-ring system and substitution pattern. This compound is commercially available for research purposes, though its specific biological or industrial applications remain underexplored in the provided literature .

Properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-13-7-9-15(10-8-13)18-12-25-22-20(18)14(2)11-19-21(22)16-5-3-4-6-17(16)23(24)26-19/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVZAJXONBSHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C5=C(CCCC5)C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure

The compound's structure can be described by the following linear formula:

C23H20O4C_{23}H_{20}O_{4}

This structure contributes to its unique interactions within biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).

In Vitro Studies

In vitro assays demonstrated significant cytotoxic activity. The results are summarized in Table 1:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These findings indicate that the compound exhibits a strong inhibitory effect on the proliferation of cancer cells, outperforming standard treatments like Sunitinib in some cases .

The mechanisms underlying the antitumor effects of the compound involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in HepG2 cells, as evidenced by flow cytometry analysis showing increased S phase populations after treatment .
  • Apoptosis Induction : The compound promotes apoptosis through a mitochondria-dependent pathway. Key proteins involved in apoptosis regulation, such as Bax and Bcl-2, were affected by treatment with the compound:
    • Bax levels increased.
    • Bcl-2 levels decreased.
    • Activation of caspase-3 was also observed, indicating a shift towards pro-apoptotic signaling .
  • Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential were assessed using JC-1 staining, revealing that treatment with the compound leads to depolarization of mitochondrial membranes, a hallmark of apoptosis .

Case Studies

A notable case study involved the application of this compound in combination with other therapeutic agents to enhance its efficacy against resistant cancer cell lines. The synergistic effects observed suggest that this compound could be integrated into combination therapies for better clinical outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential biological activity. Research indicates that derivatives may exhibit:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems.

Drug Discovery

The compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized and tested for:

  • Biological Activity : Screening against various biological targets to identify potential therapeutic agents.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.

Materials Science

In materials science, this compound can be utilized to develop:

  • Polymers and Coatings : Its unique structure allows for the creation of materials with specific properties such as enhanced durability or chemical resistance.
  • Nanomaterials : Research is ongoing into its use in creating nanostructured materials for electronics or catalysis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings highlighted improvements in cognitive function and reduced amyloid plaque formation, indicating potential therapeutic applications.

Comparison with Similar Compounds

Furocoumarin Derivatives

  • 9-Methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one (23) and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (26): Core Structure: Angular furocoumarins with a non-hydrogenated furochromenone backbone. Substituents: Methyl and phenyl groups at positions 9/1 and 4/3, respectively. Synthesis: Prepared via Williamson reaction of hydroxycoumarin with phenacyl bromide, followed by cyclization with polyphosphoric acid . Key Difference: Lack of tetrahydrofuran ring (cf. the 8,9,10,11-tetrahydro modification in the main compound), which may influence rigidity and pharmacokinetic properties.

Hydrogenated Analogues

  • 8-Benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one: Molecular Formula: C₂₂H₂₀O₃ (MW: 344.40 g/mol). Substituents: Benzyl and multiple methyl groups. Comparison: Similar molecular weight to the main compound but distinct substitution (benzyl vs.

Substituent-Driven Variations

Oxygen-Rich Derivatives

  • 4-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one :
    • Substituents : A dihydroxy-methylbutoxy group at position 4.
    • Key Difference : Polar oxygen-rich side chain enhances hydrophilicity compared to the main compound’s hydrophobic methyl/aryl groups .

Functionalized Chromenones

  • 5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a): Molecular Formula: C₂₂H₂₇N₂O₅ (MW: 399.19 g/mol). Substituents: Methoxyphenyl and thiomorpholinomethyl groups. Comparison: Chromen-4-one core (vs. chromen-7-one) with nitrogen and sulfur moieties, suggesting divergent reactivity or biological targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.